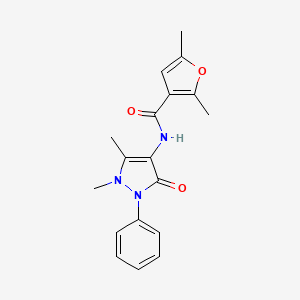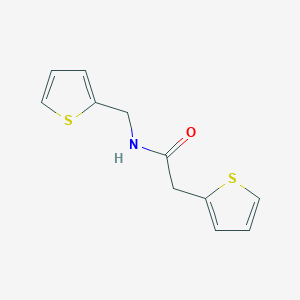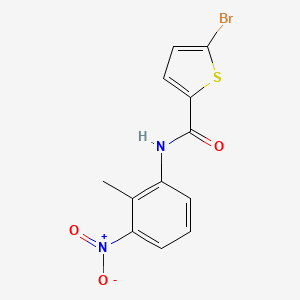![molecular formula C19H20N2O2 B3488781 1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE](/img/structure/B3488781.png)
1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE
描述
1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE is a synthetic organic compound with the molecular formula C19H22N2O It is characterized by the presence of a benzoylpiperazine moiety attached to a phenyl ring, which is further connected to an ethanone group
准备方法
The synthesis of 1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with benzyl chloride and piperazine as the primary starting materials.
Reaction with Piperazine: Benzyl chloride reacts with piperazine to form 1-benzylpiperazine.
Formation of the Benzoylpiperazine Moiety: The 1-benzylpiperazine is then reacted with benzoyl chloride to introduce the benzoyl group, forming 1-benzoylpiperazine.
Final Coupling: The benzoylpiperazine is coupled with 4-bromoacetophenone under basic conditions to yield the final product, this compound
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
化学反应分析
1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Material Science: It is explored for its potential use in the development of novel materials with specific chemical properties
作用机制
The mechanism of action of 1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including alterations in mood and cognition .
相似化合物的比较
1-[4-(4-BENZOYLPIPERAZINO)PHENYL]-1-ETHANONE can be compared with other similar compounds, such as:
1-Benzylpiperazine: Shares the piperazine core but lacks the benzoyl and phenyl groups, leading to different pharmacological properties.
4-(4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with a similar piperazine moiety but different substituents, resulting in distinct biological activities
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties.
属性
IUPAC Name |
1-[4-(4-benzoylpiperazin-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-15(22)16-7-9-18(10-8-16)20-11-13-21(14-12-20)19(23)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXZWSARBDFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYL-5-PHENYL-2-THIOPHENECARBOXAMIDE](/img/structure/B3488718.png)
![methyl 4-methyl-2-{[(4-methyl-5-phenyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B3488719.png)




METHANONE](/img/structure/B3488755.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B3488766.png)
![4-[(4-tert-butylcyclohexyl)carbonyl]morpholine](/img/structure/B3488768.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3488788.png)
![2-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3488793.png)

METHANONE](/img/structure/B3488805.png)
